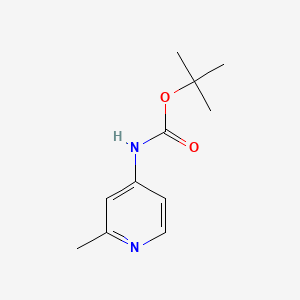

tert-Butyl-N-(2-Methylpyridin-4-yl)carbamat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl N-(2-methylpyridin-4-yl)carbamate: is a chemical compound with the molecular formula C11H16N2O2. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl N-(2-methylpyridin-4-yl)carbamate is widely used in organic synthesis as a protecting group for amines. It is particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required .

Biology and Medicine: In biological and medicinal chemistry, this compound is used to protect amine groups in drug molecules during synthesis. This ensures that the amine groups do not react with other reagents, allowing for the selective modification of other functional groups .

Industry: In the pharmaceutical industry, tert-butyl N-(2-methylpyridin-4-yl)carbamate is used in the synthesis of various drug intermediates and active pharmaceutical ingredients (APIs). Its stability and ease of removal make it an ideal protecting group for large-scale synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methylpyridin-4-yl)carbamate typically involves the reaction of 2-methyl-4-aminopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for tert-butyl N-(2-methylpyridin-4-yl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl N-(2-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for deprotection.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Deprotection Reactions: The major product is the free amine, 2-methyl-4-aminopyridine.

Wirkmechanismus

The mechanism of action of tert-butyl N-(2-methylpyridin-4-yl)carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from reacting with other reagents. The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine . The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule being synthesized.

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl (4-methylpyridin-2-yl)carbamate

- tert-Butyl (4-methylpiperidin-4-yl)carbamate

Comparison: tert-Butyl N-(2-methylpyridin-4-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. Compared to other similar compounds, it offers a balance between stability and reactivity, making it suitable for a wide range of applications in organic synthesis .

Biologische Aktivität

tert-butyl N-(2-methylpyridin-4-yl)carbamate is a carbamate derivative that has garnered interest in medicinal and organic chemistry due to its unique structural properties and potential biological activities. This compound is synthesized through the reaction of 2-methyl-4-aminopyridine with di-tert-butyl dicarbonate, often utilizing triethylamine as a base in organic solvents like dichloromethane . Understanding its biological activity is crucial for exploring its applications in drug development and enzyme interaction studies.

The molecular formula of tert-butyl N-(2-methylpyridin-4-yl)carbamate is C11H15N2O2, with a molecular weight of 209.25 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which can influence its biological interactions and pharmacokinetics.

The mechanism of action of tert-butyl N-(2-methylpyridin-4-yl)carbamate primarily involves the formation of a stable carbamate linkage with amine groups. This stability allows for selective protection during synthetic processes, particularly in peptide synthesis . The compound can undergo various reactions, including:

- Deprotection Reactions : The tert-butyl group can be removed under acidic conditions (e.g., treatment with trifluoroacetic acid) to yield the free amine.

- Substitution Reactions : It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles .

Enzyme Interactions

Research indicates that tert-butyl N-(2-methylpyridin-4-yl)carbamate serves as a valuable probe for studying enzyme-substrate interactions. Its structure allows it to enhance binding affinity to certain enzymes, making it useful in biochemical assays . The presence of the pyridine ring and carbamate moiety contributes to its ability to interact with various biological targets.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is utilized as a protecting group for amines during drug synthesis. By shielding reactive amines, it facilitates the selective modification of other functional groups without compromising the integrity of the amine . This characteristic is particularly advantageous in the development of complex pharmaceutical compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds, providing insights into the potential applications of tert-butyl N-(2-methylpyridin-4-yl)carbamate:

- Inhibition Studies : Similar compounds have demonstrated inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, derivatives have shown activity against β-secretase and acetylcholinesterase, highlighting their potential role in treating Alzheimer's disease .

- Cell Viability Assays : In vitro studies involving related pyridine derivatives have assessed their protective effects on astrocytes against amyloid beta-induced toxicity. These studies suggest that modifications in the pyridine structure can influence cell viability and inflammatory responses .

- Comparative Analysis : When compared to similar compounds, such as tert-butyl (4-methylpyridin-2-yl)carbamate, tert-butyl N-(2-methylpyridin-4-yl)carbamate exhibits distinct stability and reactivity profiles that may enhance its utility in both synthetic and biological contexts .

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-butyl N-(2-methylpyridin-4-yl)carbamate | C11H15N2O2 | Protecting group for amines |

| tert-butyl (4-methylpyridin-2-yl)carbamate | C11H15N2O2 | Similar structure; used in drug synthesis |

| tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate | C11H15FN2O2 | Fluorine substitution; different regioisomer |

Eigenschaften

IUPAC Name |

tert-butyl N-(2-methylpyridin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYQHZAEXXBEGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.